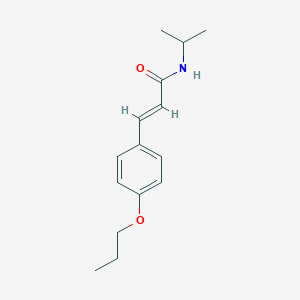

N-isopropyl-3-(4-propoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-isopropyl-3-(4-propoxyphenyl)acrylamide, also known as IPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPPA is a monomer that can be polymerized to form a variety of functional materials, such as hydrogels, coatings, and membranes. The unique chemical structure of IPPA allows for the modification of its properties by altering the length and composition of the polymer chains.

Scientific Research Applications

N-isopropyl-3-(4-propoxyphenyl)acrylamide has been widely used in scientific research due to its unique properties, such as biocompatibility, tunable mechanical properties, and responsive behavior. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based hydrogels have been developed for various applications, such as tissue engineering, drug delivery, and biosensing. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based coatings have been used to modify the surface properties of materials, such as metals, polymers, and ceramics, for applications in corrosion protection, antifouling, and lubrication. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based membranes have been developed for applications in water purification, gas separation, and fuel cells.

Mechanism of Action

The mechanism of action of N-isopropyl-3-(4-propoxyphenyl)acrylamide is related to its chemical structure, which contains a hydrophobic propoxyphenyl group and a hydrophilic acrylamide group. N-isopropyl-3-(4-propoxyphenyl)acrylamide can form intermolecular interactions, such as hydrogen bonding and π-π stacking, with other molecules, such as water, proteins, and drugs. N-isopropyl-3-(4-propoxyphenyl)acrylamide can also undergo reversible hydrolysis and dehydration reactions, which can lead to changes in its physical and chemical properties. The mechanism of action of N-isopropyl-3-(4-propoxyphenyl)acrylamide can be further studied by using various analytical techniques, such as spectroscopy, microscopy, and rheology.

Biochemical and Physiological Effects

N-isopropyl-3-(4-propoxyphenyl)acrylamide has been shown to exhibit low toxicity and high biocompatibility in vitro and in vivo studies. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based hydrogels have been used as scaffolds for cell growth and tissue regeneration, without inducing significant inflammatory or immune responses. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based coatings have been used to prevent bacterial adhesion and biofilm formation on medical devices, without affecting the viability or function of host cells. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based membranes have been used to selectively transport ions and molecules, without inducing significant fouling or degradation.

Advantages and Limitations for Lab Experiments

N-isopropyl-3-(4-propoxyphenyl)acrylamide has several advantages for lab experiments, such as easy synthesis, high purity, and tunable properties. N-isopropyl-3-(4-propoxyphenyl)acrylamide can be polymerized by various methods, such as radical polymerization, ionic polymerization, and click chemistry, to obtain different types of polymers with controlled molecular weight, polydispersity, and functionality. N-isopropyl-3-(4-propoxyphenyl)acrylamide can also be modified by various functional groups, such as carboxyl, amino, and hydroxyl groups, to obtain different properties, such as pH-responsive, temperature-responsive, and stimuli-responsive. However, N-isopropyl-3-(4-propoxyphenyl)acrylamide also has some limitations for lab experiments, such as low solubility, high viscosity, and limited stability. N-isopropyl-3-(4-propoxyphenyl)acrylamide may require special handling, such as using organic solvents, surfactants, or stabilizers, to avoid aggregation, precipitation, or degradation.

Future Directions

N-isopropyl-3-(4-propoxyphenyl)acrylamide has great potential for future research and development in various fields. Some possible future directions are:

1. Developing new synthesis methods for N-isopropyl-3-(4-propoxyphenyl)acrylamide with higher yield, lower cost, and greener process.

2. Exploring new scientific research applications for N-isopropyl-3-(4-propoxyphenyl)acrylamide, such as 3D printing, microfluidics, and optoelectronics.

3. Investigating the mechanism of action of N-isopropyl-3-(4-propoxyphenyl)acrylamide in more detail, using advanced analytical techniques, such as X-ray crystallography, NMR spectroscopy, and molecular modeling.

4. Developing new N-isopropyl-3-(4-propoxyphenyl)acrylamide-based materials with enhanced properties, such as self-healing, antimicrobial, and conductive.

5. Testing the biocompatibility and safety of N-isopropyl-3-(4-propoxyphenyl)acrylamide-based materials in more complex biological systems, such as animal models and clinical trials.

In conclusion, N-isopropyl-3-(4-propoxyphenyl)acrylamide is a promising chemical compound that has attracted much attention in scientific research due to its unique properties and potential applications. N-isopropyl-3-(4-propoxyphenyl)acrylamide can be synthesized by a two-step reaction process and polymerized to form various functional materials. N-isopropyl-3-(4-propoxyphenyl)acrylamide has been used in various fields, such as tissue engineering, drug delivery, and water purification. N-isopropyl-3-(4-propoxyphenyl)acrylamide has low toxicity and high biocompatibility and can be modified to obtain different properties. N-isopropyl-3-(4-propoxyphenyl)acrylamide has some advantages and limitations for lab experiments and has great potential for future research and development.

Synthesis Methods

N-isopropyl-3-(4-propoxyphenyl)acrylamide can be synthesized through a two-step reaction process. The first step involves the reaction of 4-propoxyphenylacetic acid with isopropylamine to form N-isopropyl-4-propoxyphenylacetamide. The second step involves the reaction of N-isopropyl-4-propoxyphenylacetamide with acryloyl chloride to form N-isopropyl-3-(4-propoxyphenyl)acrylamide. The synthesis process can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst, to obtain high yield and purity of N-isopropyl-3-(4-propoxyphenyl)acrylamide.

properties

Product Name |

N-isopropyl-3-(4-propoxyphenyl)acrylamide |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

(E)-N-propan-2-yl-3-(4-propoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C15H21NO2/c1-4-11-18-14-8-5-13(6-9-14)7-10-15(17)16-12(2)3/h5-10,12H,4,11H2,1-3H3,(H,16,17)/b10-7+ |

InChI Key |

WGKPAQKJQLAWLA-JXMROGBWSA-N |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC(C)C |

SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC(C)C |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254993.png)

![2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)

![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)

![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)

![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)

![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)

![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)

![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)

![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)